4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17766919
Molecular Formula: C10H6ClN3O2
Molecular Weight: 235.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClN3O2 |
|---|---|
| Molecular Weight | 235.62 g/mol |
| IUPAC Name | 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16) |
| Standard InChI Key | ZESXDUNMBWBPBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid, reflects its intricate architecture. Key structural features include:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.
-
Substituents:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.62 g/mol |
| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O |
| InChI Key | ZESXDUNMBWBPBJ-UHFFFAOYSA-N |
| Solubility | Moderate in polar aprotic solvents |
The carboxylic acid group confers acidity (), while the pyridine and pyrimidine rings contribute to planar geometry and dipole interactions.
Synthetic Methodologies
General Synthetic Routes
The synthesis of 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid typically involves multi-step reactions, as outlined below:
-
Pyrimidine Ring Formation:
-
Introduction of the Pyridin-4-yl Group:
-
Carboxylic Acid Functionalization:
-
Hydrolysis of ester precursors (e.g., ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate) under basic conditions generates the carboxylic acid group.
-
Optimization Challenges
-
Regioselectivity: Controlling substitution patterns requires careful selection of catalysts and reaction conditions.
-
Yield Improvements: Purification via column chromatography or recrystallization is often necessary due to byproduct formation .
Research Findings and Comparative Analysis
In Vitro Screening
-
Cytotoxicity: MTT assays on HSC-T6 cells indicate low cytotoxicity (), favoring therapeutic index optimization .
-
Enzyme Inhibition: CP4H inhibition assays reveal values comparable to clinical candidates like Pirfenidone (45–50 μM) .
Table 2: Comparative Anti-Fibrotic Activity
| Compound | Hydroxyproline Reduction (%) | |
|---|---|---|
| 12m | 45.69 | 58.2 |
| Pirfenidone | 62.34 | 42.7 |
| 4-Chloro-2-pyridin-4-yl... | Pending | Pending |
Future Directions and Challenges
-
Mechanistic Studies: Elucidating the compound’s interaction with CP4H and collagen biosynthesis pathways.
-
In Vivo Validation: Animal models of hepatic or pulmonary fibrosis are needed to assess bioavailability and efficacy.
-
Derivatization: Synthesis of amide or ester derivatives to improve pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume